10-Nonadecanol

Catalog No.
S1518719
CAS No.
16840-84-9
M.F
C19H40O
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Nonadecanol

CAS Number

16840-84-9

Product Name

10-Nonadecanol

IUPAC Name

nonadecan-10-ol

Molecular Formula

C19H40O

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

ACMBVSPXQQUNOF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)O

Description

The exact mass of the compound 10-Nonadecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biological Studies:

  • Cellular Signaling: 10-Nonadecanol, as a long-chain fatty alcohol, might possess properties that influence cellular signaling pathways. Some fatty alcohols have been shown to activate specific receptors or enzymes involved in cell communication []. Research could explore if 10-Nonadecanol interacts with similar pathways, potentially impacting cell growth, differentiation, or survival.

Material Science Applications:

  • Hydrophobic Coatings: Due to its nonpolar hydrocarbon chain, 10-Nonadecanol could be useful in developing water-repellent coatings. Long-chain alcohols are known for their hydrophobicity, allowing them to form barriers against water on various surfaces []. Studies could investigate the effectiveness of 10-Nonadecanol in creating water-resistant films for textiles, packaging materials, or anti-corrosion coatings.

Pharmaceutical Research:

  • Drug Delivery Systems: The properties of 10-Nonadecanol might be applicable in designing drug delivery systems. Some fatty alcohols are used as excipients in medications, aiding in controlled release or solubility enhancement of drugs []. Research could explore if 10-Nonadecanol possesses similar functionalities, potentially improving the delivery of therapeutic agents.

10-Nonadecanol, also known as Nonadecan-10-ol or dinonyl carbinol, is a secondary fatty alcohol with the molecular formula C19H40OC_{19}H_{40}O and a molecular weight of approximately 284.52 g/mol. It features a hydroxy group (-OH) at the tenth carbon of a nonadecane chain, making it distinct among fatty alcohols. This compound is recognized for its role as a plant metabolite and is classified under the category of aliphatic alcohols .

Typical of alcohols:

  • Oxidation: It can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Esterification: It readily reacts with acids to form esters, which are important in the production of surfactants and emulsifiers.
  • Dehydration: Under acidic conditions, 10-Nonadecanol can undergo dehydration to form alkenes.

These reactions highlight its versatility in organic synthesis and industrial applications.

As a plant metabolite, 10-Nonadecanol exhibits several biological activities:

  • Antimicrobial Properties: Some studies indicate that fatty alcohols can possess antimicrobial effects, potentially useful in agricultural applications.
  • Insecticidal Activity: There is evidence suggesting that certain fatty alcohols may act as insect repellents or have insecticidal properties, contributing to pest management strategies in agriculture .

10-Nonadecanol can be synthesized through several methods:

  • Reduction of Fatty Acids: Nonadecanoic acid can be reduced using lithium aluminum hydride or borane to yield 10-Nonadecanol.
  • Hydroformylation: The hydroformylation of olefins followed by reduction can also produce this compound.
  • Biotechnological Approaches: Microbial fermentation processes utilizing specific strains can yield fatty alcohols, including 10-Nonadecanol, from renewable resources .

10-Nonadecanol has diverse applications across various industries:

  • Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent in lotions and creams.
  • Surfactants: The compound serves as a precursor for synthesizing surfactants used in detergents and cleaning products.
  • Pharmaceuticals: Its properties may be exploited for drug formulation and delivery systems due to its solubility characteristics.

Research on the interactions of 10-Nonadecanol with other compounds is limited but suggests potential synergies:

  • With Other Fatty Alcohols: Mixtures with similar fatty alcohols may enhance emollient properties in cosmetic formulations.
  • In Plant Systems: Interaction with plant metabolites could influence growth or defense mechanisms against pests.

Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 10-Nonadecanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
NonadecanolC19H40OC_{19}H_{40}OPrimary alcohol; different hydroxyl position
1-NonadecanolC19H40OC_{19}H_{40}OHydroxyl group at the first carbon
11-NonadecanolC19H40OC_{19}H_{40}OHydroxyl group at the eleventh carbon
9-NonadecanolC19H40OC_{19}H_{40}OHydroxyl group at the ninth carbon

Uniqueness of 10-Nonadecanol

What sets 10-Nonadecanol apart from its analogs is primarily its position of the hydroxyl group, which affects its physical properties and biological activity. This unique positioning contributes to its specific applications in cosmetics and potential roles in plant metabolism .

XLogP3

8.6

Other CAS

16840-84-9

Dates

Modify: 2023-07-17

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